Pyrrolidine Hydriodide
Overview
Description
Pyrrolidine Hydriodide is a chemical compound that consists of a pyrrolidine ring bonded to a hydriodide ion. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is widely used in organic synthesis and medicinal chemistry due to its unique structural properties . The hydriodide ion is a protonated form of iodide, which adds to the reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine Hydriodide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with hydroiodic acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of pyrrole using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of hydroiodic acid .
Industrial Production Methods
Industrial production of this compound often involves the continuous reaction of pyrrolidine with hydroiodic acid in a reactor. The process is carried out under specific temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine Hydriodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidone derivatives.
Reduction: It can be reduced to form pyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions where the hydriodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like LiAlH₄ for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolidone derivatives, pyrrolidine, and various substituted pyrrolidines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrrolidine Hydriodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolidine Hydriodide involves its interaction with various molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The hydriodide ion can participate in redox reactions, influencing the overall reactivity of the compound . These interactions can lead to changes in cellular processes and biochemical pathways, making this compound a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrrolidine Hydriodide include:
Pyrrolidine: A five-membered nitrogen-containing heterocycle without the hydriodide ion.
Pyrrole: An aromatic heterocycle with a similar structure but different reactivity.
Pyrrolizidine: A bicyclic compound containing a pyrrolidine ring fused to another ring.
Uniqueness
This compound is unique due to the presence of the hydriodide ion, which enhances its reactivity and makes it suitable for specific chemical reactions and applications. The combination of the pyrrolidine ring and the hydriodide ion provides a versatile scaffold for the synthesis of various biologically active compounds .
Properties
IUPAC Name |
pyrrolidine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMZFFIQRMJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45361-12-4 | |
Record name | Pyrrolidine Hydriodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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